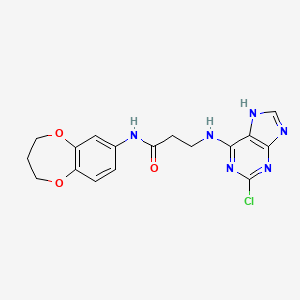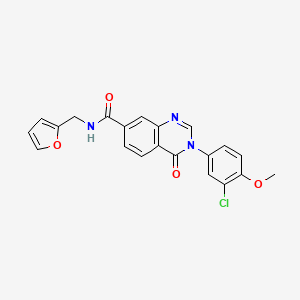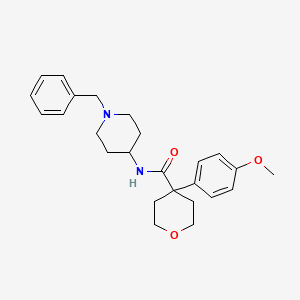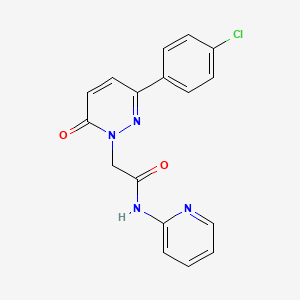
N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring substituted with a chlorine atom and a benzodioxepin moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Derivative:
Synthesis of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through cyclization reactions involving appropriate dihydroxybenzene derivatives and epoxide intermediates.
Coupling Reaction: The final step involves coupling the chlorinated purine derivative with the benzodioxepin moiety using amide bond formation techniques. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-viral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(2-chloro-7H-purin-6-yl)-N-(2,3-dihydro-1H-inden-2-yl)-beta-alaninamide
- N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-beta-alaninamide
Uniqueness
N~3~-(2-chloro-7H-purin-6-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-beta-alaninamide is unique due to its specific structural features, such as the combination of a chlorinated purine ring and a benzodioxepin moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17ClN6O3 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
3-[(2-chloro-7H-purin-6-yl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
InChI |
InChI=1S/C17H17ClN6O3/c18-17-23-15(14-16(24-17)21-9-20-14)19-5-4-13(25)22-10-2-3-11-12(8-10)27-7-1-6-26-11/h2-3,8-9H,1,4-7H2,(H,22,25)(H2,19,20,21,23,24) |
InChI Key |
DBHJUYQRBJHUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B12173662.png)
![N-(4-methoxyphenyl)-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B12173671.png)
![2,4-dimethoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B12173692.png)

![7,8-dimethoxy-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)phthalazin-1(2H)-one](/img/structure/B12173695.png)
![Ethyl 1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidine-4-carboxylate](/img/structure/B12173697.png)
![1-(3-methoxybenzyl)-2-[1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12173701.png)


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12173712.png)
![N-(3,5-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12173717.png)
![3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12173723.png)

